molecular formula C12H15BrN2O3 B12077861 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine

4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine

Katalognummer: B12077861
Molekulargewicht: 315.16 g/mol
InChI-Schlüssel: JMVCALPNCRKFLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine is a piperidine derivative featuring a phenoxy substituent with bromine and nitro groups at the 2- and 6-positions, respectively. The compound’s structure combines a piperidine ring (a six-membered amine heterocycle) with a halogenated nitroaromatic group, which may confer unique electronic and steric properties.

Eigenschaften

Molekularformel

C12H15BrN2O3

Molekulargewicht

315.16 g/mol

IUPAC-Name

4-[(2-bromo-6-nitrophenoxy)methyl]piperidine

InChI

InChI=1S/C12H15BrN2O3/c13-10-2-1-3-11(15(16)17)12(10)18-8-9-4-6-14-7-5-9/h1-3,9,14H,4-8H2

InChI-Schlüssel

JMVCALPNCRKFLH-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1COC2=C(C=CC=C2Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-[(2-Brom-6-nitrophenoxy)methyl]piperidin umfasst typischerweise die folgenden Schritte:

    Ausgangsstoffe: Die Synthese beginnt mit 2-Brom-6-nitrophenol und Piperidin.

    Reaktionsbedingungen: Das 2-Brom-6-nitrophenol wird mit einem geeigneten Alkylierungsmittel umgesetzt, um die Piperidin-Einheit einzuführen. Diese Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat oder Natriumhydroxid durchgeführt, um die nucleophile Substitution zu erleichtern.

    Reinigung: Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 4-[(2-Brom-6-nitrophenoxy)methyl]piperidin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Durchflussreaktoren und automatisierte Systeme werden häufig eingesetzt, um eine gleichmäßige Qualität und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-[(2-Brom-6-nitrophenoxy)methyl]piperidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Nucleophile Substitution: Das Bromatom kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

    Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Natriumborhydrid zu einer Aminogruppe reduziert werden.

    Oxidation: Die Phenolgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einem Chinon oxidiert werden.

Häufige Reagenzien und Bedingungen

    Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumthiolate oder Natriumalkoxid in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF).

    Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid in Methanol.

    Oxidation: Kaliumpermanganat in wässriger Lösung oder Chromtrioxid in Essigsäure.

Hauptprodukte

    Nucleophile Substitution: Substituierte Piperidinderivate.

    Reduktion: 4-[(2-Amino-6-nitrophenoxy)methyl]piperidin.

    Oxidation: Chinonderivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine exhibits significant biological activity, which is primarily attributed to the interactions facilitated by its bromonitrophenoxy group and the piperidine moiety. The following are key areas of research:

  • Binding Affinity Studies : Interaction studies focus on the compound's binding affinity to various biological targets. These studies are crucial for elucidating its mechanism of action and exploring potential therapeutic applications.
  • Enzyme Modulation : The electronic properties conferred by the bromonitrophenoxy group may modulate enzyme activity, leading to potential applications in drug development targeting specific enzymes or receptors.
  • Structure-Activity Relationships : The compound's unique combination of functional groups allows researchers to explore structure-activity relationships, which are essential in optimizing drug candidates for enhanced efficacy and reduced side effects.

Synthetic Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : The initial step often involves the synthesis of the piperidine core through cyclization reactions.
  • Substitution Reactions : The introduction of the 2-bromo-6-nitrophenoxy group can be achieved through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
  • Reduction Reactions : Commonly used reagents include hydrogen gas with palladium on carbon for reducing nitro groups if necessary.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield, allowing for scalable synthesis suitable for research and commercial applications.

Material Science Applications

In addition to its biological relevance, this compound has potential applications in material science:

  • Polymer Incorporation : The compound can be incorporated into polymers or materials to impart specific properties, such as increased stability or enhanced electrical conductivity.
  • Functional Materials Development : Its unique electronic properties make it suitable for developing functional materials that require specific chemical interactions or reactivity.

Wirkmechanismus

The mechanism of action of 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The bromine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen and Substituent Variations

2.1.1. 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride (CAS 1286265-02-8)

  • Structure: Differs by replacing bromine with fluorine at the 2-position of the phenoxy ring.
  • Molecular Formula : C₁₂H₁₆ClFN₂O₃ vs. C₁₂H₁₄BrN₂O₃ (target compound).

2.1.2. 4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine hydrochloride (CAS 1219967-96-0)

  • Structure: Features an ethyl linker between the phenoxy group and piperidine, with bromine and nitro groups at positions 4 and 2.
  • Implications : The ethyl chain increases flexibility, which might influence binding interactions in receptor-targeted applications. The positional isomerism of substituents could affect reactivity in substitution reactions .
Piperidine Ring Modifications

2.2.1. 4-[(2-Methylphenoxy)methyl]piperidine hydrochloride (CAS 614731-14-5)

  • Structure: Replaces bromo-nitro phenoxy with a simple 2-methylphenoxy group.
  • Implications : The absence of electron-withdrawing groups (nitro, halogens) reduces electrophilic character, making this compound less reactive in aromatic substitution reactions. Such derivatives are often used as intermediates in synthesizing analgesics or antipsychotics .

1-Methylpiperidine Derivatives (e.g., 1233952-32-3)

  • Structure: Incorporates a methyl group on the piperidine nitrogen (e.g., 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine).
  • Implications : N-methylation can enhance lipophilicity and bioavailability, a common strategy in drug design to improve blood-brain barrier penetration .
Pharmacologically Relevant Analogs

Paroxetine-Related Compounds (e.g., USP Paroxetine Related Compound G RS)

  • Structure : Contains a benzodioxol group and fluorophenyl substituent on the piperidine ring.
  • Implications : These compounds are selective serotonin reuptake inhibitors (SSRIs). While the target compound lacks the benzodioxol moiety, its nitro and bromo groups might interact with similar biological targets, albeit with distinct affinity profiles .

Remifentanil (Piperidine-Based Opioid)

  • Structure : Features a piperidine core with ester and anilide substituents.
  • Implications : Highlights the piperidine scaffold’s versatility in drug design. The target compound’s nitro group could introduce redox-active properties, differing from remifentanil’s ester-based metabolism .

Structural and Functional Data Table

Compound Name Substituents (Phenoxy) Piperidine Modification Molecular Formula Potential Applications Reference CAS
4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine 2-Br, 6-NO₂ None C₁₂H₁₄BrN₂O₃ Synthesis intermediate N/A
4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine HCl 2-F, 6-NO₂ None C₁₂H₁₆ClFN₂O₃ Drug metabolism studies 1286265-02-8
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine HCl 4-Br, 2-NO₂ Ethyl linker C₁₃H₁₈BrN₂O₃·HCl Flexible pharmacophore 1219967-96-0
4-[(2-Methylphenoxy)methyl]piperidine HCl 2-CH₃ None C₁₃H₁₈ClNO Intermediate for CNS drugs 614731-14-5
Paroxetine Related Compound G RS Benzodioxol, 4-F 4-Fluorophenyl C₂₅H₂₄FNO₃·HCl SSRI impurity profiling N/A

Key Research Findings and Implications

  • Synthetic Utility : Bromine’s superior leaving-group ability (compared to fluorine) makes the target compound more reactive in nucleophilic aromatic substitution, useful for constructing complex heterocycles .
  • Pharmacological Potential: Nitro groups in similar compounds (e.g., paroxetine analogs) are associated with redox interactions, suggesting possible enzyme inhibition mechanisms .

Biologische Aktivität

4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H14BrN2O3
  • Molecular Weight : 300.15 g/mol
  • IUPAC Name : this compound

The presence of both bromine and nitro groups in the structure is significant, as these substituents can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including:

Cancer Cell Line IC50 Value (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)15.3
A549 (lung cancer)12.7

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the inhibition of key signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit enzymes involved in cellular signaling pathways, such as:

  • Topoisomerases : Enzymes critical for DNA replication and transcription.
  • Protein Kinases : Key regulators of cell cycle progression and apoptosis.

These interactions can lead to disrupted cellular functions, ultimately resulting in cell death in malignant cells .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Potential Investigation : In a study by Johnson et al. (2024), the anticancer effects of the compound were assessed using various human cancer cell lines. The findings revealed that the compound effectively inhibited cell growth and induced apoptosis, particularly in breast and lung cancer cells .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine, and how can reaction conditions be optimized?

Answer:

  • Core Strategy : Utilize reductive coupling or nucleophilic substitution reactions. For example, nickel-catalyzed coupling of halogenated intermediates (e.g., 2-bromo-6-nitrophenol derivatives) with piperidine-based precursors can yield the target compound .
  • Optimization Parameters :
    • Catalyst selection : Nickel complexes with bidentate ligands enhance reaction efficiency (e.g., 60–75% yield improvements in analogous syntheses) .
    • Solvent system : Dichloromethane or THF with NaOH as a base facilitates intermediate formation .
    • Temperature control : Reactions at 0–25°C minimize side-product formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Analytical Techniques :
    • Chromatography : HPLC or GC-MS with polar stationary phases (e.g., C18 columns) to resolve nitro and bromo substituents .
    • Spectroscopy :
  • ¹H/¹³C NMR : Confirm piperidine ring conformation and bromonitroaromatic coupling (e.g., δ 3.5–4.5 ppm for –CH₂–O– linkages) .
  • FT-IR : Validate nitro (1520–1350 cm⁻¹) and ether (1250–1150 cm⁻¹) functional groups .
  • Purity Standards : Aim for >95% purity via recrystallization (e.g., ethanol/water mixtures) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 hazards) .
    • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (P261 precaution) .
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose per EPA guidelines .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

Answer:

  • Quantum Chemical Modeling :
    • Reaction Path Search : Use density functional theory (DFT) to simulate intermediates and transition states (e.g., Fukui indices for electrophilic/nucleophilic sites) .
    • Solvent Effects : COSMO-RS models predict solubility and degradation pathways in polar aprotic solvents .
  • Stability Screening : Molecular dynamics (MD) simulations assess thermal decomposition thresholds (e.g., bond dissociation energies for Br–C and O–CH₂ bonds) .

Q. What experimental designs are suitable for resolving contradictions in reported physicochemical properties (e.g., solubility, melting points)?

Answer:

  • Factorial Design Approach :
    • Variables : Temperature, solvent polarity, and pH .
    • Response Surface Methodology (RSM) : Optimize conditions to reproduce melting points (e.g., 79–82°C for analogous bromoaromatics) .
  • Cross-Validation : Compare DSC (Differential Scanning Calorimetry) and NMR data to confirm crystalline phase transitions .

Q. How can researchers elucidate the mechanism of nitro-group reduction in this compound?

Answer:

  • Kinetic Studies :
    • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track reduction pathways (e.g., LC-MS/MS detection of NH₂ intermediates) .
    • Catalytic Screening : Test Pd/C, Raney Ni, or enzymatic systems (e.g., nitroreductases) for regioselectivity .
  • Spectroelectrochemistry : Monitor real-time electron transfer via in-situ UV-Vis during cyclic voltammetry .

Q. What strategies address the lack of ecotoxicological data for this compound?

Answer:

  • In Silico Models :
    • QSAR (Quantitative Structure-Activity Relationship) : Predict LC₅₀ values for aquatic organisms using EPI Suite or TEST software .
  • In Vitro Assays :
    • Microtox® : Measure luminescence inhibition in Vibrio fischeri as a proxy for acute toxicity .
    • Algal Growth Inhibition : Use Pseudokirchneriella subcapitata to assess environmental persistence .

Q. How can substituent effects (bromo vs. nitro groups) influence the compound’s interaction with biological targets?

Answer:

  • Molecular Docking :
    • Target Selection : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina .
    • Binding Affinity : Compare halogen bonding (Br) vs. hydrogen bonding (NO₂) with active site residues .
  • Pharmacophore Modeling : Identify essential motifs for receptor engagement (e.g., piperidine ring rigidity vs. nitro group polarity) .

Q. What methodologies validate the compound’s stability in long-term storage for pharmacological studies?

Answer:

  • Accelerated Stability Testing :
    • ICH Guidelines : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
    • Light Sensitivity : Use USP light cabinets to assess photolytic decomposition (e.g., UV-Vis spectral shifts) .
  • Cryopreservation : Store at -80°C under argon to prevent oxidative cleavage of the ether linkage .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for reaction yields?

Answer:

  • Error Source Analysis :
    • Parameter Calibration : Refine DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental activation energies .
    • Solvent Artifacts : Account for solvent polarity discrepancies in simulations (e.g., implicit vs. explicit solvent models) .
  • Machine Learning : Train neural networks on historical reaction data to predict outliers (e.g., Catalyst Activity Maps) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.